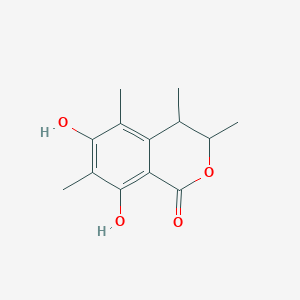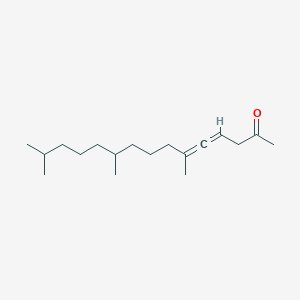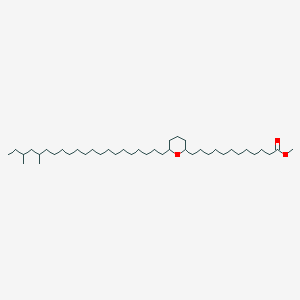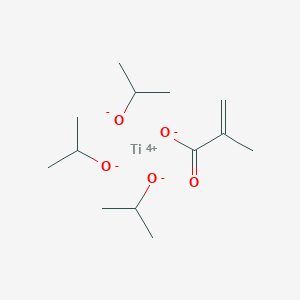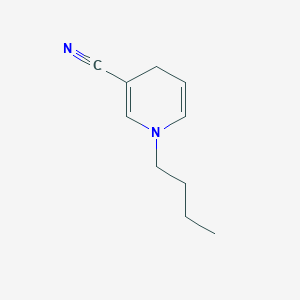![molecular formula C24H22N6O4 B099806 Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- CAS No. 15958-27-7](/img/structure/B99806.png)
Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research, materials science, and chemical synthesis. This compound is also known as Acid Orange 52 and has a bright orange color.
Mecanismo De Acción
The mechanism of action of Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- is not well understood. However, it is believed to work by binding to specific molecules or structures in cells and tissues, leading to changes in their fluorescence properties.
Efectos Bioquímicos Y Fisiológicos
Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects on cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- in lab experiments is its bright orange color, which makes it easy to detect and track. It is also relatively easy to synthesize and has minimal toxicity. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to use in aqueous solutions.
Direcciones Futuras
There are several future directions for research on Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-. One potential area of study is its use as a fluorescent label for specific cells and tissues in vivo. Another potential direction is its use in developing new materials with unique optical properties. Additionally, further research could be conducted to better understand its mechanism of action and potential applications in biomedical research.
Métodos De Síntesis
Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- can be synthesized using various methods. One of the most common methods involves the reaction of 4-nitroaniline with diazotized 4-aminobenzoic acid, followed by coupling with N,N-diethyl-2-(4-nitrophenyl)propanamide. The resulting product is then treated with ethyl chloroformate to obtain the final product.
Aplicaciones Científicas De Investigación
Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- has been extensively studied for its potential applications in various scientific fields. In biomedical research, this compound has been used as a fluorescent dye for labeling cells and tissues. It has also been used as a pH indicator in biological assays.
Propiedades
Número CAS |
15958-27-7 |
|---|---|
Nombre del producto |
Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- |
Fórmula molecular |
C24H22N6O4 |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
2-[N-(2-cyanoethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl N-phenylcarbamate |
InChI |
InChI=1S/C24H22N6O4/c25-15-4-16-29(17-18-34-24(31)26-19-5-2-1-3-6-19)22-11-7-20(8-12-22)27-28-21-9-13-23(14-10-21)30(32)33/h1-3,5-14H,4,16-18H2,(H,26,31) |
Clave InChI |
TYSBKZZQBVAKMC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Otros números CAS |
15958-27-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



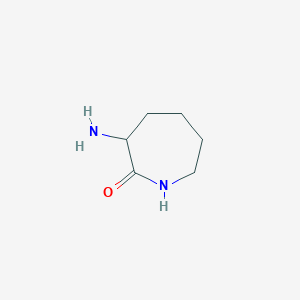
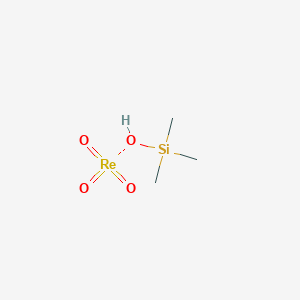
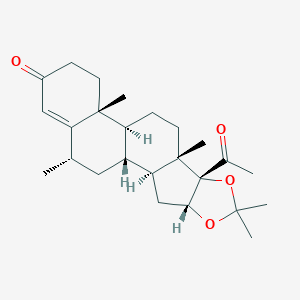
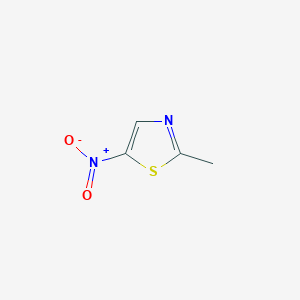

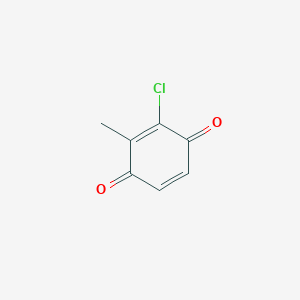
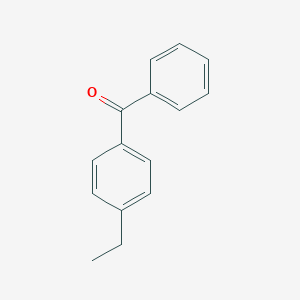
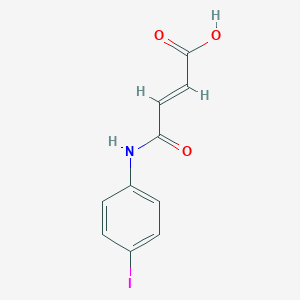
![Diethyl [(3-methylphenyl)methylidene]propanedioate](/img/structure/B99740.png)
